Product packaging for FMOC-L-allo-Isoleucine(Cat. No.:CAS No. 251316-98-0)

FMOC-L-allo-Isoleucine

Cat. No.: B557548
CAS No.: 251316-98-0
M. Wt: 353.4 g/mol
InChI Key: QXVFEIPAZSXRGM-YJYMSZOUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Non-Proteinogenic Amino Acids (NPAAs) in Modern Chemistry and Biology

NPAAs represent a vast and diverse group of molecules that extend beyond the 20 common amino acids used in protein synthesis. frontiersin.orgacs.org They are found in various organisms, including bacteria, fungi, and plants, where they can act as secondary metabolites or be incorporated into larger scaffolds through non-ribosomal peptide synthesis (NRPS). nih.govfrontiersin.org Their significance is rooted in their broad structural variety and the unique functionalities they can introduce into larger molecules.

NPAAs exhibit immense structural diversity and functional versatility, making them highly valuable as chiral building blocks in synthetic organic chemistry. sigmaaldrich.com This diversity stems from variations in side chains, stereochemistry, and backbone structures. They are widely utilized as molecular scaffolds for constructing combinatorial libraries, which are essential in drug discovery research. The use of nature's "chiral pool," which includes amino acids and carbohydrates, allows chemists to incorporate pre-existing chiral centers into new molecules, a foundational strategy in the synthesis of pharmaceuticals and agrochemicals. buchler-gmbh.com The demand for enantiomerically pure compounds has driven the development of methods to synthesize and incorporate these chiral building blocks, as the interaction between a drug and its biological target often requires a strict match of chirality. enamine.netnih.gov

The incorporation of NPAAs into therapeutic peptides is a powerful strategy for enhancing their drug-like properties. nih.govnih.gov Introducing these unique building blocks can significantly improve the stability, potency, permeability, and bioavailability of peptide-based therapies. nih.govresearchgate.net By altering the tertiary structure of a peptide, NPAAs can lead to drug candidates with a more precise fit for their biological targets. This modification can increase metabolic stability because the novel structures may not be recognized by the same enzymes that degrade natural peptides. taylorandfrancis.com Consequently, NPAAs are pivotal in diversifying the pool of drug candidates, leading to the development of novel therapeutics, including antimicrobial peptides and peptidomimetics with improved efficacy. rsc.org

Hundreds of NPAAs occur naturally, with over 800 identified from various sources, alongside thousands that have been created synthetically. nih.govtaylorandfrancis.com In nature, organisms like bacteria and fungi use non-ribosomal peptide synthetases (NRPSs) to produce a wide array of NPAAs for inclusion in bioactive peptides. nih.gov They can also exist as secondary metabolites, playing roles in processes like nitrogen storage, defense against herbivores, and stress protection. nih.govresearchgate.netubc.ca

The synthesis of NPAAs can be achieved through both chemical and biocatalytic routes. nih.gov Chemical synthesis methods include the modification of proteinogenic amino acids through techniques like C–H functionalization, which provides a direct way to create versatile NPAAs. mdpi.comacs.org However, chemical synthesis often faces challenges, particularly in achieving the desired stereoselectivity and obtaining high production yields. nih.gov Biocatalytic synthesis, using enzymes, offers an alternative that can produce enantiomerically pure NPAAs with higher yields and under milder, aqueous conditions. nih.gov

Role of NPAAs in Enhancing Bioactive Molecules and Diversifying Drug Candidates

Specific Context of L-allo-Isoleucine as a Diastereomer of L-Isoleucine

L-allo-Isoleucine is a non-proteinogenic amino acid that serves as a prime example of the structural nuances found within the NPAA family. acs.orgnih.gov It is a diastereomer of the essential proteinogenic amino acid L-isoleucine, meaning they share the same chemical formula but differ in the three-dimensional arrangement of their atoms. wikipedia.org

Stereochemical Distinction of L-allo-Isoleucine

L-isoleucine is one of four common amino acids that possess two chiral centers, leading to four possible stereoisomers. creative-peptides.com The distinction between L-isoleucine and L-allo-isoleucine lies in the stereochemistry at the beta-carbon (Cβ). L-isoleucine has a (2S, 3S) configuration, whereas L-allo-isoleucine has a (2S, 3R) configuration. nih.gov This subtle difference in the spatial arrangement of the isobutyl group affects their biochemical properties and how they are recognized and utilized in biological systems. wikipedia.orgcymitquimica.com This stereochemical variance can be differentiated using techniques like NMR spectrometry by analyzing the chemical shifts and coupling constants of the proton and carbon at the alpha-stereocenter. rsc.orgresearchgate.net

PropertyL-IsoleucineL-allo-Isoleucine
Systematic Name(2S,3S)-2-Amino-3-methylpentanoic acid(2S,3R)-2-Amino-3-methylpentanoic acid nih.gov
AbbreviationL-IleL-allo-Ile
CAS Number73-32-51509-35-9 wikipedia.org
Molecular FormulaC₆H₁₃NO₂
Molecular Weight131.17 g/mol nih.gov
Stereochemical RelationshipDiastereomers wikipedia.org

Biosynthetic Pathways of L-allo-Isoleucine in Natural Products

Despite its widespread presence in natural products from bacteria, fungi, and plants, the specific biosynthetic origin of L-allo-isoleucine remained uncharacterized for some time. acs.orgnih.gov Research has since revealed that L-allo-isoleucine is synthesized from L-isoleucine through the synergistic action of two enzymes. acs.orgnih.gov

Detailed studies have identified two such enzyme pairs: DsaD/DsaE from the desotamide (B65381) biosynthetic pathway in Streptomyces scopuliridis and MfnO/MfnH from the marformycin pathway in Streptomyces drozdowiczii. acs.orgnih.govrsc.org In these systems, a pyridoxal (B1214274) 5′-phosphate (PLP)-linked aminotransferase (DsaD or MfnO) and an isomerase (DsaE or MfnH) work together to catalyze a reversible conversion between L-isoleucine and L-allo-isoleucine. acs.orgnih.gov The process involves the formation of a PLP-linked ketimine intermediate, followed by an epimerization at the β-position of the amino acid, a relatively rare enzymatic reaction in nature. nih.govrsc.org Inactivation of the isomerase genes in these pathways was shown to completely abolish the production of metabolites containing L-allo-isoleucine, confirming their critical role in its biosynthesis. acs.orgnih.gov L-allo-isoleucine also serves as a precursor in the biosynthesis of other natural products, such as coronamic acid, a component of the phytotoxin coronatine. wikipedia.org

Natural Product PathwayOrganismEnzyme PairEnzyme Functions
DesotamideStreptomyces scopuliridisDsaD / DsaEPLP-linked aminotransferase / Isomerase acs.orgnih.gov
MarformycinStreptomyces drozdowicziiMfnO / MfnHPLP-linked aminotransferase / Isomerase acs.orgnih.govrsc.org

Introduction to Fluorenylmethoxycarbonyl (Fmoc) Protecting Group in Peptide Chemistry

The Fluorenylmethoxycarbonyl (Fmoc) group is a crucial amine protecting group in organic synthesis, particularly in the creation of peptides. wikipedia.org Developed by Carpino and Han in 1970, the Fmoc group is base-labile, meaning it can be removed under mild basic conditions, typically with a solution of piperidine (B6355638). wikipedia.orgaltabioscience.com This characteristic is highly advantageous as it allows for the selective deprotection of the N-terminus of an amino acid without disturbing other acid-sensitive protecting groups that may be present on the amino acid side chains. wikipedia.orgaltabioscience.com The Fmoc group is introduced to an amino acid using reagents like 9-fluorenylmethyl chloroformate (Fmoc-Cl) or, more commonly, 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) to prevent the formation of dipeptides. wikipedia.orgpublish.csiro.au

Rationale for Fmoc Protection in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide chemistry, allowing for the stepwise construction of peptides on a solid support. altabioscience.com The use of the Fmoc protecting group in SPPS, known as the Fmoc/tBu approach, is widespread due to its orthogonal nature. wikipedia.orgpeptide.com This means the temporary Fmoc group on the N-terminus can be removed with a mild base (like piperidine) without cleaving the acid-labile protecting groups on the amino acid side chains or the linker attaching the peptide to the resin. wikipedia.orgaltabioscience.com This orthogonality prevents unwanted side reactions and ensures the integrity of the growing peptide chain. altabioscience.com

Furthermore, the Fmoc group offers a practical advantage in monitoring the synthesis process. The fluorenyl group has a strong UV absorbance, and upon its cleavage, a byproduct called dibenzofulvene is released. wikipedia.orgaltabioscience.com This byproduct can be quantified spectrophotometrically, allowing for real-time monitoring of the deprotection and coupling reaction completion. altabioscience.comnih.gov This feature is particularly beneficial for automated peptide synthesis. peptide.comnih.gov The milder conditions of Fmoc chemistry, compared to the harsher acid treatments required in the alternative Boc/Benzyl approach, also make it compatible with the synthesis of sensitive and modified peptides, such as those containing phosphorylation or glycosylation. altabioscience.comnih.gov

Advantages of Fmoc-L-allo-Isoleucine in Peptide Synthesis Methodologies

This compound is a derivative of the non-proteinogenic amino acid L-allo-isoleucine, where the amino group is protected by Fmoc. chemimpex.compeptide.com The incorporation of this non-natural amino acid into peptide chains can confer unique structural and functional properties. L-allo-isoleucine is a diastereomer of the proteinogenic L-isoleucine, and its use can influence the peptide's secondary structure, stability against enzymatic degradation, and receptor binding affinity. nih.govchemimpex.com

The use of this compound in SPPS allows for the precise and selective insertion of this non-standard residue into a peptide sequence. chemimpex.com This capability is crucial for creating peptidomimetics and cyclic peptides, which are important in drug discovery for their enhanced stability and biological activity. chemimpex.comchemimpex.com The Fmoc protecting group ensures that the L-allo-isoleucine unit is incorporated efficiently and without undesirable side reactions, similar to its proteinogenic counterparts. chemimpex.com The enhanced stability and solubility provided by the Fmoc group make it a valuable tool for synthesizing complex peptide sequences for therapeutic and research applications. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H23NO4 B557548 FMOC-L-allo-Isoleucine CAS No. 251316-98-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-3-13(2)19(20(23)24)22-21(25)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,3,12H2,1-2H3,(H,22,25)(H,23,24)/t13-,19+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVFEIPAZSXRGM-YJYMSZOUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701214047
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alloisoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251316-98-0
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alloisoleucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=251316-98-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alloisoleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701214047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis and Stereochemical Control of Fmoc L Allo Isoleucine and Its Derivatives

Methodologies for Stereoselective Synthesis of L-allo-Isoleucine Precursors

The creation of L-allo-Isoleucine with high stereochemical purity is a critical first step. Both chemical and biocatalytic methods, or a combination thereof, are employed to achieve this.

Classical chemical synthesis of isoleucine often results in a mixture of all four stereoisomers (L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine), necessitating challenging separation processes. google.com One of the earliest reported methods for isoleucine synthesis involves a multi-step process starting from 2-bromobutane (B33332) and diethyl malonate. However, achieving stereoselectivity for the L-allo configuration ((2S, 3R)-2-amino-3-methylpentanoic acid) requires more sophisticated approaches.

Several strategies have been developed to obtain specific stereoisomers. One approach involves the epimerization of the more readily available L-isoleucine. rsc.orgresearchgate.net For instance, acetylation of L-isoleucine can induce epimerization at the C-2 carbon, yielding a mixture of L-isoleucine and D-allo-isoleucine, which can then be resolved. rsc.orgresearchgate.net Another method involves the epimerization of L-isoleucine in an alkaline aqueous solution using a catalyst formed from salicylaldehyde (B1680747) and vanadate. researchgate.net The synthesis of an epimeric mixture of L-isoleucine and D-allo-isoleucine from (S)-2-methylbutan-1-ol has also been reported, with subsequent enzymatic resolution. rsc.orgresearchgate.net

A significant challenge in these chemical routes is the separation of the resulting diastereomers, which are chemically very similar. google.com Techniques like fractional crystallization of diastereomeric salts have been employed to separate mixtures such as N-acetyl-L-isoleucine and N-acetyl-D-allo-isoleucine. researchgate.net

Biocatalytic methods offer high stereoselectivity and are increasingly favored for producing chiral amino acids. Enzymes can be used to resolve racemic mixtures or to directly synthesize the desired stereoisomer. For example, hog kidney acylase has been used to enzymatically resolve a mixture of L-isoleucine and D-allo-isoleucine derivatives. rsc.orgresearchgate.net

A chemoenzymatic approach can be particularly effective. This involves a chemical synthesis to create a precursor mixture, followed by an enzymatic step for stereoselective transformation. One such method for producing L-allo-isoleucine involves converting (R)-2-methylbutyraldehyde into a diastereomeric mixture of D-isoleucine hydantoin (B18101) and L-allo-isoleucine hydantoin. google.com This mixture is then treated with an L-hydantoinase, which stereoselectively hydrolyzes the L-allo-isoleucine hydantoin to N-carbamoyl-L-allo-isoleucine, which is then decarbamoylated to yield L-allo-isoleucine. google.com This process can be enhanced by simultaneous epimerization of the hydantoin mixture, driving the reaction towards the desired product. google.com

Furthermore, non-heme Fe(II)/α-ketoglutarate-dependent halogenases, such as CmaB from Pseudomonas syringae, have been shown to catalyze the chlorination at the γ-position of L-allo-isoleucine, highlighting the potential of biocatalysis in modifying this specific amino acid. nih.gov Synergistic photoredox and pyridoxal (B1214274) radical biocatalysis has also emerged as a powerful tool for the enantio- and diastereoselective synthesis of non-canonical amino acids, including isoleucine analogs. nih.gov

The presence of two chiral centers in isoleucine means that four distinct stereoisomers exist. google.com A key challenge in any synthesis is to control the stereochemistry at both the α-carbon (C2) and the β-carbon (C3) to selectively produce the L-allo isomer ((2S, 3R) configuration).

Chemical synthesis without stereocontrol leads to a mixture of all four isomers, making the maximum theoretical yield of any single isomer only 25%. google.com Even when the relative stereochemistry is controlled to produce a racemate of allo-isoleucine, the maximum yield after resolution is 50%. google.com These low theoretical yields, coupled with the practical difficulties and costs of separating closely related diastereomers, pose significant hurdles for large-scale production. google.comresearchgate.net

Epimerization strategies, while useful, often result in equilibrium mixtures, again requiring efficient separation to isolate the desired product. rsc.orgresearchgate.net Biocatalytic and chemoenzymatic methods can overcome some of these challenges by offering high stereoselectivity, but the development of robust and efficient enzymes for the specific synthesis of L-allo-isoleucine remains an active area of research. researchgate.net

Biocatalytic Approaches and Combined Chemical/Biocatalytic Processes

Fmoc Protection Strategies for L-allo-Isoleucine

Once L-allo-isoleucine is obtained, the amine group must be protected with a fluorenylmethoxycarbonyl (Fmoc) group to make it suitable for peptide synthesis. chemimpex.com The Fmoc group is favored in solid-phase peptide synthesis (SPPS) because it is stable to acidic conditions but can be readily removed with a mild base, such as piperidine (B6355638). wikipedia.orgbiosynth.com

A common side reaction during the Fmoc protection of amino acids is the formation of di- and tripeptide impurities. researchgate.net This occurs when the carboxyl group of one amino acid is activated and reacts with the amino group of another, a process that can be promoted under the conditions used for Fmocylation. tandfonline.com

Several methods have been developed to minimize or eliminate the formation of these oligomeric impurities. One effective strategy is a two-step process involving the formation of a stable dicyclohexylammonium (B1228976) (DCHA)–amino acid ionic adduct. tandfonline.comresearchgate.net In this method, the amino acid is first reacted with dicyclohexylamine (B1670486) in a solvent like acetone. tandfonline.comresearchgate.net The resulting ionic salt is then reacted with an Fmoc-donating reagent, such as Fmoc-N-hydroxysuccinimide (Fmoc-OSu), under mild alkaline conditions. tandfonline.comresearchgate.net The bulky, positively charged dicyclohexylammonium counterion is thought to sterically hinder and electronically deactivate the carboxylate group, thus preventing the formation of mixed anhydrides which are precursors to the oligopeptide impurities. tandfonline.comresearchgate.nettandfonline.com This method has been shown to produce N-Fmoc amino acids in high yield (often 85-92%) and purity (98.0% to 99.9%). tandfonline.comnih.gov

Another approach utilizes the in-situ formation of O,N-bis-trimethylsilyl-amino acids by treating the amino acid with trimethylsilylchloride and a base in an aprotic solvent. researchgate.netresearchgate.net The silylated intermediate is then acylated with an Fmoc reagent, which also circumvents the oligomerization side reactions typically seen in Schotten-Baumann type procedures. researchgate.netresearchgate.net Zinc-promoted synthesis using Fmoc-Cl under neutral conditions is another clean and high-yielding method for preparing oligomer-free Nα-Fmoc-amino acids. nih.gov

Method Key Reagents Advantages Purity/Yield
DCHA Salt FormationDicyclohexylamine, Fmoc-OSuPrevents oligomer formation by deactivating the carboxylate group.High purity (98.0-99.9%), High yield (85-92%). tandfonline.comnih.gov
SilylationTrimethylsilylchloride, Fmoc reagentEliminates oligomerization side reactions. researchgate.netresearchgate.netHigh. researchgate.netresearchgate.net
Zinc-Promoted SynthesisZinc dust, Fmoc-ClNeutral conditions, clean reaction.High yield (85-92%). nih.gov

Fmoc-L-allo-isoleucine is designed for seamless integration into standard peptide synthesis protocols, particularly the Fmoc/tBu strategy in SPPS. chemimpex.combiosynth.com Its compatibility with a wide range of coupling reagents is essential for forming peptide bonds efficiently. These reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as phosphonium (B103445) and aminium/uronium salts such as benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (B91526) (PyBOP) and (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU). smolecule.com

The deprotection of the Fmoc group is a critical step that must be efficient and clean. The standard method for Fmoc removal is treatment with a solution of piperidine (typically 20%) in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgnih.gov The deprotection proceeds via a base-catalyzed β-elimination mechanism. wikipedia.org Piperidine is effective because it traps the resulting dibenzofulvene byproduct, preventing it from participating in side reactions. wikipedia.org

Efficient Procedures for Oligomer-Free N-Fmoc Amino Acid Preparation

Resolution of Isoleucine Stereoisomers

Isoleucine possesses two chiral centers, at the α- and β-carbons, which gives rise to four stereoisomers: L-isoleucine, D-isoleucine, L-allo-isoleucine, and D-allo-isoleucine. jst.go.jpnih.gov The separation of these stereoisomers, a process known as resolution, is a significant challenge in synthetic chemistry. nih.govresearchgate.net

Chromatographic Techniques for Diastereomeric Separation

High-performance liquid chromatography (HPLC) is a primary technique for separating isoleucine stereoisomers. nih.govresearchgate.net However, the direct separation of enantiomers (L- and D-isomers) is often difficult. A common strategy is to first convert the enantiomeric pair into diastereomers by reacting them with a chiral derivatizing agent. These resulting diastereomers have different physical properties and can be separated using standard chromatographic methods.

One approach involves the use of specialized chiral columns. For instance, a PBr column, which is packed with pentabromobenzyl-modified silica (B1680970) gel, has been shown to be effective in separating isoleucine stereoisomers that were not separable on a standard C18 column. jst.go.jpresearchgate.netjst.go.jp In one study, isoleucine stereoisomers labeled with a chiral derivatizing agent were successfully separated using a COSMOSIL 3PBr column. jst.go.jp Another study utilized ion-exchange liquid chromatography, which was a common method before the mid-1990s, to determine the allo-isoleucine to isoleucine (A/I) ratio. researchgate.net More recently, reversed-phase (RP) liquid chromatography has become the more prevalent technique. researchgate.net

Ion mobility-mass spectrometry (IM-MS) is another technique that can aid in the separation of isomers. nih.gov While constitutional isomers are generally more readily separated by uniform field mobility than stereoisomers, diastereomers have shown differences in their collision cross-sections (CCS), although they can still be challenging to resolve in a mixture. acs.orgvanderbilt.edu

Chiral Derivatization and Chiral Resolution Labeling Reagents

Chiral derivatization is a key strategy for the resolution of isoleucine stereoisomers. This involves reacting the amino acid mixture with a chiral reagent to form diastereomeric derivatives that can then be separated by chromatography. nih.govresearchgate.netresearchgate.net

Several chiral derivatizing agents have been employed for this purpose:

1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amide (L-FDVDA): This original chiral resolution labeling reagent has been used for the separation and identification of isoleucine stereoisomers by liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.netjst.go.jp

Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's Reagent): This is a widely used reagent for determining the stereochemistry of amino acids. acs.orgnih.gov It generally provides high enantioselectivity. nih.gov

2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC): This is another chiral derivatizing agent used for the separation of amino acid stereoisomers. nih.gov

(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE): This reagent has proven particularly effective for the separation of β-methoxytyrosine stereoisomers, a complex amino acid. nih.gov

o-phthalaldehyde/isobutyryl-L-cysteine (OPA-IBLC): This combination is also used for the derivatization and subsequent separation of amino acid stereoisomers. nih.gov

N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride: This reagent has been used to derivatize D,L-amino acids, with the resulting diastereomeric dipeptides being separated on an octylsilica stationary phase. oup.com

α-phenylethylamine (PEA): This resolving agent has been used in the resolution of epimeric mixtures of Z-L-Ile and Z-D-alle, as well as Boc-L-Ile and Boc-D-alle. acs.org

Methyl L-mandelate: This has been shown to be an effective resolving agent for Boc-DL-isoleucine through Steglich esterification, allowing for separation by flash-column chromatography. unpad.ac.idsemanticscholar.org

Chiral Derivatizing AgentAbbreviationApplication NotesReference
1-fluoro-2,4-dinitrophenyl-5-L-valine-N,N-dimethylethylenediamine-amideL-FDVDAUsed for LC-MS analysis of isoleucine stereoisomers. researchgate.net, jst.go.jp, nih.gov
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamideFDAA (Marfey's Reagent)Widely used with high enantioselectivity. acs.org, nih.gov
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanateGITCUsed for chiral separation of amino acids. nih.gov
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl esterS-NIFEEffective for complex amino acid stereoisomers. nih.gov
o-phthalaldehyde/isobutyryl-L-cysteineOPA-IBLCUsed for derivatization and separation. nih.gov
N-fluorenylmethoxycarbonyl-L-alanyl N-carboxyanhydride-Forms diastereomeric dipeptides for separation. oup.com
α-phenylethylaminePEAUsed for resolving Z- and Boc-protected isoleucine mixtures. acs.org
Methyl L-mandelate-Effective for resolving Boc-DL-isoleucine. unpad.ac.id, semanticscholar.org

Challenges in Separating Isoleucine Stereoisomers

The separation of isoleucine stereoisomers is inherently difficult and laborious due to their similar structures. jst.go.jpnih.govresearchgate.net While derivatization is a powerful tool, it is not always straightforward. For example, methyl L-mandelate was found to be ineffective for resolving the four stereoisomers of Fmoc-isoleucine. unpad.ac.idsemanticscholar.org

The choice of chromatographic column is also critical. Standard C18 columns are often insufficient for separating derivatized isoleucine stereoisomers, necessitating the use of specialized columns like the PBr column. jst.go.jpresearchgate.netjst.go.jp Furthermore, even with advanced techniques like ion mobility-mass spectrometry, the separation of diastereomers can be challenging, and enantiomers may be impossible to separate by conventional drift tube techniques. acs.orgvanderbilt.eduresearchgate.net Achieving baseline separation often requires careful optimization of the derivatization reagent, chromatographic conditions, and detector. nih.gov

Control and Assessment of Epimerization during Synthesis

Epimerization, the change in configuration at one of two or more chiral centers in a molecule, is a significant concern during the synthesis of peptides containing this compound. rsc.org The α-stereocenter of amino acids is susceptible to epimerization under certain conditions, which can lead to the formation of the undesired diastereomer and compromise the purity and biological activity of the final peptide. cem.commdpi.com

Factors Influencing Epimerization at the α-Stereocenter

Several factors can influence the rate of epimerization at the α-carbon of an amino acid during synthesis:

Base: The presence of a base is a primary driver of epimerization. mdpi.com During Fmoc-based solid-phase peptide synthesis (SPPS), the repetitive use of basic conditions for Fmoc deprotection can lead to epimerization. wiley.com The basicity of the reaction conditions can facilitate the abstraction of the α-proton, leading to a planar enolate intermediate that can be reprotonated from either side, resulting in a mixture of stereoisomers. cem.com

Activation Method: The method used to activate the carboxylic acid for peptide bond formation can significantly impact the extent of epimerization. Strong activation can increase the acidity of the α-proton, making it more susceptible to abstraction. mdpi.com For instance, the use of certain coupling reagents can lead to higher levels of epimerization. nih.gov

Temperature and pH: Both temperature and pH can affect the rate of racemization, a process that includes epimerization. wikipedia.orgwikipedia.org Higher temperatures and non-optimal pH can increase the rate of epimerization.

Solvent: The solvent used in the reaction can also play a role. For example, the difference in chemical shift between L-isoleucine and D-allo-isoleucine derivatives in NMR analysis was found to be greatest in DMSO-d6 and smallest in CDCl3. rsc.org

Amino Acid Structure: The structure of the amino acid itself can influence its susceptibility to epimerization. For example, glycosylated amino acids have been shown to exhibit enhanced epimerization compared to their non-glycosylated counterparts. nih.gov The presence of certain side chains can also affect the acidity of the α-proton. ru.nl

Analytical Methods for Epimerization Level Determination

Accurately determining the level of epimerization is crucial for quality control in peptide synthesis. Several analytical techniques are employed for this purpose:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used method for quantifying the extent of epimerization. By separating the desired diastereomer from the epimeric impurity, the percentage of each can be determined. researchgate.netrsc.org This often involves the use of chiral columns or pre-column derivatization to resolve the stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 1H and 13C NMR, can be used to differentiate between diastereomers like L-isoleucine and D-allo-isoleucine. rsc.org The chemical shifts and coupling constants of the α-proton and α-carbon signals are often distinct for each stereoisomer, allowing for the estimation of epimerization levels. rsc.org

Tandem Mass Spectrometry (LC-MS/MS): This powerful technique can be used to identify and quantify epimerized peptides, even in complex biological samples. nih.gov By separating isomers using liquid chromatography and then analyzing their fragmentation patterns in the mass spectrometer, it is possible to distinguish between epimers. nih.gov

Amino Acid Analysis: After hydrolysis of the peptide, the resulting amino acid mixture can be analyzed to determine the ratio of the different stereoisomers. This can be done using chromatographic methods following derivatization with a chiral reagent. acs.org

Analytical MethodPrincipleApplication in Epimerization AnalysisReference
High-Performance Liquid Chromatography (HPLC)Separation based on differential partitioning between stationary and mobile phases.Quantifies the ratio of diastereomers after separation, often with chiral columns or derivatization. rsc.org, researchgate.net
Nuclear Magnetic Resonance (NMR) SpectroscopyMeasures the magnetic properties of atomic nuclei.Differentiates between diastereomers based on distinct chemical shifts and coupling constants of the α-proton and carbon. rsc.org
Tandem Mass Spectrometry (LC-MS/MS)Separation by LC followed by mass analysis of fragmented ions.Identifies and quantifies epimerized peptides by comparing fragmentation patterns of separated isomers. nih.gov
Amino Acid AnalysisQuantification of amino acids after peptide hydrolysis.Determines the ratio of stereoisomers in the hydrolyzed peptide, usually after chiral derivatization. acs.org

Applications in Peptide Synthesis and Biomolecular Engineering

Integration of FMOC-L-allo-Isoleucine in Solid-Phase Peptide Synthesis (SPPS)

Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide research and drug development, enabling the creation of custom peptide sequences on a solid support resin. biosynth.comacs.org The use of FMOC-protected amino acids is central to this process. biosynth.comwikipedia.orgacs.org

This compound serves as a specialized building block in SPPS, allowing for the precise incorporation of the allo-isoleucine residue at specific positions within a peptide sequence. chemimpex.comchemimpex.com This capability is crucial for synthesizing complex peptides, including those with unnatural backbones or those designed to mimic or inhibit biological processes. chemimpex.comulaval.ca The incorporation of this non-natural amino acid can be essential for creating peptides with tailored properties for applications in drug discovery and protein engineering. chemimpex.comchemimpex.com For instance, it has been utilized in the total synthesis of complex cyclic peptides like anabaenopeptin F and its analogs, demonstrating its utility in accessing complex natural products and their derivatives. ulaval.ca The compatibility of this compound with standard coupling reagents and deprotection conditions makes it a versatile tool for chemists. chemimpex.comchemimpex.com

The incorporation of L-allo-isoleucine can influence the physicochemical properties of peptides, such as their stability and solubility. The presence of the FMOC group on the amino acid derivative itself enhances its stability and solubility during the synthesis process. chemimpex.comchemimpex.com Within the final peptide, the unique stereochemistry of allo-isoleucine can disrupt or alter local secondary structures, which may prevent aggregation—a common issue in peptide synthesis and formulation, particularly for hydrophobic sequences. nih.govmdpi.com While specific data on the direct impact of L-allo-isoleucine on solubility is context-dependent, the strategic placement of non-natural amino acids is a known strategy to modulate these properties. tudublin.ie For example, modifications that alter the conformational preferences of a peptide can lead to improved solubility characteristics.

This compound is a valuable reagent in the synthesis of cyclic peptides and peptidomimetics. chemimpex.com Cyclization is a common strategy to improve peptide stability, receptor affinity, and bioavailability by constraining the peptide's conformation. mdpi.com The synthesis of these structures often relies on SPPS, where the linear precursor is assembled on a resin before an intramolecular cyclization reaction. nih.gov The incorporation of L-allo-isoleucine can introduce specific conformational constraints that favor a desired cyclic structure. nih.gov Peptidomimetics, which are compounds that mimic the structure and function of natural peptides but with improved pharmacological properties, also benefit from the inclusion of non-natural amino acids like allo-isoleucine to enhance stability and mimic specific secondary structures like β-turns. nih.govamericanpeptidesociety.org

Impact on Peptide Stability and Solubility

Enhancing Peptide Properties through Allo-Isoleucine Incorporation

The substitution of natural amino acids with their non-natural stereoisomers is a powerful tool in biomolecular engineering to enhance the therapeutic potential of peptides.

One of the most significant advantages of incorporating L-allo-isoleucine into peptide sequences is the enhanced resistance to enzymatic degradation. mdpi.comnih.govamericanpeptidesociety.org Proteases, the enzymes responsible for peptide and protein breakdown, exhibit high stereospecificity for L-amino acids. The altered stereochemistry at the β-carbon of allo-isoleucine can hinder recognition and cleavage by these enzymes, thereby increasing the peptide's in vivo half-life. researchgate.netacs.org This improved metabolic stability is a critical factor for the development of peptide-based therapeutics, as it can lead to prolonged duration of action and better bioavailability. nih.govwiley.comd-nb.info This strategy is part of a broader approach that includes using D-amino acids, N-methylation, and other modifications to create more robust peptide drugs. mdpi.comamericanpeptidesociety.org

Table 1: Strategies to Enhance Peptide Stability

Modification Strategy Mechanism of Action Example Amino Acid/Modification
Stereoisomer Incorporation Hinders recognition by stereospecific proteases. americanpeptidesociety.org L-allo-Isoleucine, D-Amino Acids mdpi.comamericanpeptidesociety.org
Backbone Modification Alters the peptide bond susceptible to cleavage. N-methylation mdpi.com
Cyclization Constrains conformation, can mask cleavage sites. mdpi.com Head-to-tail, side-chain-to-side-chain cyclization mdpi.com
Terminal Modification Blocks exopeptidase activity. Acetylation (N-terminus), Amidation (C-terminus)

| PEGylation | Increases molecular weight, shields from enzymes. americanpeptidesociety.org | Conjugation with Polyethylene Glycol (PEG) americanpeptidesociety.org |

| Cyclic Peptide Synthesis | this compound is used in the synthesis of complex cyclic lipopeptides, which often contain non-natural amino acids to improve stability. | Essential tool for creating structurally complex and stable peptide therapeutics. | nih.gov |

Effects on Potency, Permeability, and Bioavailability of Peptide Therapeutics

Potency: The potency of a peptide therapeutic is directly related to its binding affinity for its target receptor or enzyme. The introduction of L-allo-isoleucine can alter the peptide's conformation, potentially leading to a more favorable interaction with the binding site and thus increased potency. For example, in some antimicrobial peptides, the presence of a D-amino acid, a stereoisomer of the natural L-form, has been shown to result in more potent and rapid killing of bacteria compared to their all-L-amino acid counterparts. nih.gov While L-allo-isoleucine is a diastereomer and not an enantiomer, the principle of altering stereochemistry to enhance biological activity is similar.

Permeability: A significant hurdle for many peptide drugs is their poor permeability across biological membranes, which limits their oral bioavailability. nih.gov Increasing the lipophilicity of a peptide is one strategy to improve its passive diffusion across cell membranes. nih.gov While isoleucine itself is a hydrophobic amino acid, the specific spatial arrangement of the methyl and ethyl groups in the L-allo-isoleucine side chain can influence how the peptide interacts with the lipid bilayer. Modifications such as altering backbone stereochemistry and incorporating non-canonical amino acids are employed to enhance passive cell permeation. nih.gov

Table 1: Potential Effects of L-allo-Isoleucine Incorporation on Peptide Therapeutic Properties

Property Potential Effect Underlying Mechanism
Potency Increase Altered peptide conformation leading to enhanced receptor binding.
Permeability Increase Modified hydrophobicity and interaction with lipid membranes. nih.gov
Bioavailability Increase Improved enzymatic stability and enhanced permeability. nih.gov

This compound in Protein Engineering

Protein engineering aims to modify the structure of proteins to create variants with enhanced or novel functions. nih.gov The use of non-canonical amino acids like L-allo-isoleucine, facilitated by reagents such as this compound, is a powerful tool in this endeavor. chemimpex.comnih.gov

The stability of a protein is crucial for its function and therapeutic potential. The introduction of L-allo-isoleucine can enhance protein stability through several mechanisms. The altered side-chain stereochemistry can lead to more favorable packing interactions within the protein's hydrophobic core, thus increasing its thermal stability. nih.govnih.gov

Research on the ShK toxin, a 35-residue protein, demonstrated that substituting an isoleucine with an allo-isoleucine at a specific position (Ile7) could stabilize the folded structure. nih.gov Molecular dynamics simulations predicted that this substitution would stabilize the folded structure by a free energy of 0.7 kcal/mol. nih.gov Experimental studies confirmed that the resulting ShK analog containing allo-isoleucine was able to fold into a defined structure and exhibited enhanced thermal stability compared to the wild-type protein. nih.govnih.gov

The production of recombinant proteins, particularly those containing non-canonical amino acids, can be challenging. pegsummit.com Optimizing the expression system is crucial for obtaining high yields of the desired protein. biorxiv.org Methods for the site-specific incorporation of unnatural amino acids into proteins often utilize engineered tRNA/aminoacyl-tRNA synthetase pairs. nih.govnih.gov These systems can be introduced into expression hosts like E. coli to produce proteins containing L-allo-isoleucine at specific sites. biorxiv.org

The efficiency of incorporating non-canonical amino acids can be influenced by factors such as the competition with endogenous amino acids and the kinetics of the engineered translational machinery. biorxiv.orgfrontiersin.org Strategies to improve incorporation efficiency include removing competing endogenous factors and engineering translation factors. frontiersin.org By optimizing these aspects of the expression system, it is possible to produce significant quantities of proteins modified with L-allo-isoleucine for further study and application. nih.gov

Modification of Proteins to Enhance Stability and Functionality

Investigating Structure-Function Relationships in Peptides Containing L-allo-Isoleucine

The precise three-dimensional structure of a peptide is intimately linked to its biological function. nih.gov By introducing L-allo-isoleucine, a stereoisomer of the naturally occurring L-isoleucine, researchers can probe the intricate relationship between side-chain stereochemistry, protein folding, stability, and ultimately, function. nih.govchemimpex.com

Isoleucine and threonine are unique among the 20 common amino acids in that they possess a second chiral center in their side chain. nih.gov Inverting the stereochemistry at the β-carbon of isoleucine to create allo-isoleucine can have a significant impact on the folding and stability of a protein. nih.govnih.gov

Studies on the ShK toxin have provided valuable insights into this phenomenon. nih.govnih.gov Molecular dynamics simulations were used to predict the energetic cost of inverting the side-chain stereochemistry of individual isoleucine and threonine residues. nih.govnih.gov These computational predictions guided the chemical synthesis of ShK analogs containing allo-isoleucine. nih.govnih.gov The experimental results showed that while these analogs were able to fold into defined structures, their folding propensities and thermal stabilities varied depending on the position of the allo-isoleucine substitution. nih.govnih.gov For instance, replacing Ile7 with allo-Ile7 was found to stabilize the folded structure. nih.gov This demonstrates that the effect of inverting side-chain stereochemistry is context-dependent and can be used to rationally modulate protein stability. nih.govnih.gov

Table 2: Research Findings on ShK Toxin Analogs

ShK Analog Predicted Change in Folding Free Energy (kcal/mol) Experimental Observation Reference
[allo-Ile7]ShK -0.7 (stabilizing) Folded into a defined, more stable structure nih.gov
[allo-Thr31]ShK +3.2 (destabilizing) Folded into a defined, less stable structure nih.gov

The conformation of a peptide is determined by the rotational freedom around the bonds of the polypeptide backbone and the side chains. The presence of L-allo-isoleucine can influence the accessible conformations of a peptide. nih.govchemimpex.com The different spatial arrangement of the side chain's methyl and ethyl groups in allo-isoleucine compared to isoleucine can lead to altered backbone dihedral angles (phi and psi angles). nih.gov

Molecular dynamics simulations of host-guest pentapeptides have been used to exhaustively sample the conformational propensities of various amino acids, including D-allo-isoleucine. nih.gov These studies have shown that the stereochemistry at the β-carbon of isoleucine and threonine affects the backbone sampling, which in turn can confer different biological properties. nih.govoup.com While these studies focused on the D-enantiomers, the principles of how side-chain chirality influences backbone conformation are applicable to L-allo-isoleucine as well. The altered conformational preferences of peptides containing L-allo-isoleucine can have significant implications for their biological activity, such as their ability to adopt specific secondary structures like alpha-helices or beta-sheets, which are often crucial for their function. nih.gov

Influence on Biological Activity and Target Interactions

The incorporation of non-proteinogenic amino acids like L-allo-isoleucine into peptide sequences is a powerful strategy in biomolecular engineering to modulate the biological activity and target interaction profiles of synthetic peptides. The use of its Nα-Fmoc protected form, this compound, is instrumental in solid-phase peptide synthesis (SPPS) for this purpose. The influence of this substitution stems directly from the unique stereochemistry of L-allo-isoleucine compared to its canonical isomer, L-isoleucine.

Research into naturally occurring modified peptides has revealed that L-allo-isoleucine is not merely a synthetic curiosity but is a component of potent bioactive molecules. For example, the antibiotic cypemycin, which exhibits activity against mouse leukemia cells, contains two L-allo-isoleucine residues. pnas.org Similarly, the allopeptimicins, a family of antibacterial cyclodepsipeptides, feature L-allo-isoleucine in their structure and show potent activity against Gram-positive bacteria like Staphylococcus aureus. rsc.org The natural occurrence of L-allo-isoleucine in these complex molecules underscores its evolutionary selection for conferring specific, advantageous biological functions.

Structure-activity relationship (SAR) studies on synthetic peptide analogues provide more direct evidence of its influence. In the development of novel antibacterial agents, the stereochemistry of isoleucine residues has been shown to be critical. Studies on bombinin peptides demonstrated that diastereomers containing D-alloisoleucine exhibited higher antibacterial potency against certain bacterial strains compared to isomers with L-isoleucine, highlighting the importance of the side chain's spatial arrangement for target specificity. nih.gov

A compelling example of how a related allo form can impact bioactivity comes from analogues of the antibiotic teixobactin (B611279). Natural teixobactin contains the rare amino acid L-allo-enduracididine at position 10. Synthetic analogues where this residue was replaced have demonstrated significant shifts in antibacterial potency. Replacing the L-allo-enduracididine with residues like L-Arginine or even simple non-polar amino acids like L-Leucine and L-Isoleucine resulted in measurable changes in the minimum inhibitory concentration (MIC) against various bacterial strains. rhhz.netnih.gov While not L-allo-isoleucine itself, this case strongly illustrates the principle that the specific allo conformation is a key determinant of the peptide's interaction with its target, in this case, the bacterial cell wall precursor Lipid II. nih.gov

The data below from studies on teixobactin analogues illustrates how modifying a position containing an allo-amino acid can modulate biological activity.

Teixobactin AnalogueModification at Position 10Target OrganismMIC (μg/mL)Reference
Natural TeixobactinL-allo-EnduracididineS. aureus ATCC 335910.25 nih.gov
Arg10-TeixobactinL-ArginineS. aureus ATCC 335912 rhhz.net
Lys10-TeixobactinL-LysineS. aureus2 rhhz.net
Ala10-TeixobactinL-AlanineMRSA1-2 nih.gov
Leu10-TeixobactinL-LeucineS. aureus ATCC 335910.25 nih.gov
Ile10-TeixobactinL-IsoleucineS. aureus ATCC 335910.25 nih.gov

These findings collectively demonstrate that the strategic incorporation of this compound in peptide synthesis is a sophisticated tool for fine-tuning biological activity. The resulting change in side-chain stereochemistry directly influences the peptide's conformation, which can lead to optimized interactions with biological targets, paving the way for the development of novel therapeutics and research probes with enhanced potency, selectivity, or stability.

Advanced Analytical Methodologies for Characterization and Purity Assessment

Spectroscopic Techniques for Structural Elucidation and Stereochemical Assignment

Spectroscopic methods are indispensable for the detailed structural analysis of FMOC-L-allo-Isoleucine, providing insights into its atomic connectivity and spatial arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for distinguishing between diastereomers like L-isoleucine and L-allo-isoleucine. rsc.orgrsc.org Simple ¹H and ¹³C NMR analysis allows for the differentiation of these isomers by examining the chemical shifts and coupling constants of the signals associated with the proton and carbon at the α-stereocenter. rsc.orgrsc.orgresearchgate.net

Research has demonstrated that the ¹H NMR spectrum of an isoleucine derivative is significantly different from its allo-isoleucine counterpart. rsc.orgresearchgate.net Specifically, the chemical shift and coupling constants for the α-hydrogen differ between the two diastereomers. rsc.org For instance, in N-benzoyl-L-isoleucine methyl ester, the α-proton appears at a different chemical shift compared to N-benzoyl-D-allo-isoleucine methyl ester. rsc.org This distinction arises from the different spatial orientations of the substituents around the α-carbon, which influences the local electronic environment and, consequently, the resonance frequency of the α-proton.

Similarly, ¹³C NMR spectroscopy provides a valuable tool for differentiating between isoleucine and allo-isoleucine. rsc.orgresearchgate.net The chemical shift of the α-carbon is sensitive to the stereochemistry at this center. rsc.orgresearchgate.net Studies have shown that the α-carbon of the D-allo-isoleucine residue has a lower chemical shift compared to the α-carbons of L-isoleucine residues in a peptide. researchgate.net This consistent difference in chemical shifts between the diastereomers can be used for the assignment of relative stereochemistry. rsc.orgresearchgate.net

The ability to distinguish between isoleucine and allo-isoleucine diastereomers by NMR is crucial for monitoring epimerization during chemical reactions, such as peptide coupling. rsc.orgrsc.org

Table 1: Representative ¹H and ¹³C NMR Data for Isoleucine and Allo-Isoleucine Derivatives rsc.orgresearchgate.net

DerivativeDiastereomerα-H Chemical Shift (ppm)α-C Chemical Shift (ppm)
N-Benzoyl Methyl EsterL-Isoleucine4.70~57-58
D-allo-Isoleucine4.90~56-57
Peptide Context (Teixobactin)L-Isoleucine4.03, 4.12, 4.2957.3, 57.8, 57.9
D-allo-Isoleucine4.3656.8

The epimerization of amino acids, particularly at the α-carbon, is a significant concern during peptide synthesis and other chemical modifications. ¹H, ¹³C, and ¹⁵N NMR spectroscopy are powerful tools for detecting and quantifying the extent of epimerization of FMOC-L-isoleucine to its diastereomer, FMOC-D-allo-isoleucine. rsc.orgresearchgate.net

During a chemical reaction, the appearance of new signals in the NMR spectrum can indicate the formation of the epimer. rsc.org For example, in the synthesis of isoleucine-containing molecules, the emergence of a new peak in the ¹H NMR spectrum can be assigned to the α-proton of the D-allo-isoleucine epimer. rsc.orgresearchgate.net The relative integration of the signals corresponding to the starting L-isoleucine derivative and the newly formed D-allo-isoleucine epimer allows for the quantification of the degree of epimerization.

¹³C NMR is also highly effective for these studies. acs.org The distinct chemical shifts of the α-carbons for the L-isoleucine and D-allo-isoleucine diastereomers provide a clear method for identifying and quantifying epimerization. rsc.orgresearchgate.net The high resolution of ¹³C NMR can be particularly advantageous for complex mixtures. nih.gov

While ¹H and ¹³C NMR are more commonly cited for this purpose, ¹⁵N NMR can also be employed to monitor epimerization. rsc.orgresearchgate.net The chemical shift of the nitrogen atom in the amino group is sensitive to its chemical environment, which is altered by changes in stereochemistry at the adjacent α-carbon. The use of ¹⁵N-labeled amino acids can enhance the sensitivity of this technique.

The ability to directly observe and quantify epimerization by NMR without the need for chiral derivatization or chromatography is a significant advantage, providing a rapid and direct assessment of product purity. rsc.orgacs.org This is particularly important when developing new synthetic methodologies where the potential for racemization needs to be carefully evaluated. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isoleucine vs. Allo-Isoleucine Differentiation

Chromatographic Techniques for Purity and Stereoisomer Separation

Chromatographic methods are essential for the purification and analysis of this compound, enabling the separation of the desired compound from reactants, byproducts, and other stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of this compound. lookchem.comchemimpex.com Reversed-phase HPLC, often using C8 or C18 columns, is commonly employed for this purpose. nih.gov However, for the critical task of separating stereoisomers, chiral HPLC is indispensable. nih.govsigmaaldrich.com

Chiral stationary phases (CSPs) are designed to interact differently with enantiomers and diastereomers, leading to their separation. sigmaaldrich.com For isoleucine and its stereoisomers, various chiral columns and labeling reagents have been developed to achieve effective separation. nih.govjst.go.jpsci-hub.st For instance, after derivatization with a chiral reagent like o-phthaldialdehyde and N-isobutyryl-D-cysteine, the resulting diastereomers of isoleucine and allo-isoleucine can be separated by HPLC and detected with high sensitivity using fluorescence. sci-hub.st

The purity of commercial this compound is often stated with a minimum purity level, such as ≥ 99%, as determined by chiral HPLC. chemimpex.com The choice of mobile phase composition, including the use of additives and temperature, can significantly impact the selectivity and resolution of the separation. chromatographyonline.com For example, the elution order of Fmoc-isoleucine enantiomers can be reversed by changing the mobile phase composition. chromatographyonline.com

Table 2: HPLC Conditions for the Analysis of Isoleucine Stereoisomers jst.go.jpsci-hub.st

TechniqueColumnMobile PhaseDetection
Chiral HPLC (after derivatization)Not specifiedTernary gradient of methanol (B129727) and two sodium acetate (B1210297) buffers (pH 5.3 and 7.0)Fluorescence
Reversed-Phase HPLC (with chiral labeling reagent)COSMOSIL 3PBrGradient of methanol in ultrapure water (containing 0.1% formic acid)UV (340 nm)

Ion Exchange Chromatography (IEC) is a classical and robust method for the analysis of amino acids, including the separation of stereoisomers like allo-isoleucine. 193.16.218pickeringlabs.com This technique separates molecules based on their net charge, which is influenced by the pH of the mobile phase. 193.16.218 By carefully controlling the pH and ionic strength of the elution buffers, IEC can resolve complex mixtures of amino acids. 193.16.218pickeringlabs.com

IEC is particularly valuable for its ability to separate rare but clinically significant amino acids such as allo-isoleucine. 193.16.218researchgate.net The method often involves post-column derivatization with reagents like ninhydrin (B49086) to enable colorimetric detection. 193.16.218 One of the advantages of post-column derivatization is that sample preparation can be minimal compared to pre-column methods. 193.16.218

While HPLC methods have become more prevalent, IEC remains a benchmark technique for amino acid analysis due to its high reproducibility and the extensive literature on the retention times of various amino acids and their derivatives. 193.16.218chromsystems.com The selectivity of IEC arises from a combination of interactions, including ion exchange, partitioning, and absorption, between the amino acids and the stationary phase. pickeringlabs.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. jst.go.jpresearchgate.net This hyphenated technique is exceptionally well-suited for the analysis of this compound and its stereoisomers. nih.govresearchgate.net

LC-MS can be used to separate and identify isoleucine enantiomers and diastereomers, often after derivatization with a chiral labeling reagent. nih.govjst.go.jpjst.go.jp The chromatographic separation resolves the isomers, and the mass spectrometer provides their mass-to-charge ratio, confirming their identity. jst.go.jpjst.go.jp Tandem mass spectrometry (MS/MS) can be used to obtain structural information through fragmentation patterns, further enhancing the specificity of the analysis. researchgate.netlcms.cz

Recent advancements in LC-MS methods have focused on the direct analysis of underivatized amino acids. lcms.cziu.edu Mixed-mode chromatography, which combines different retention mechanisms such as reversed-phase and ion-exchange, has shown promise in separating challenging isomers like leucine, isoleucine, and allo-isoleucine without the need for derivatization. iu.edunih.govnih.gov These methods offer simplified sample preparation and are suitable for high-throughput analysis. lcms.cz

The development of sensitive and rapid LC-MS/MS methods is crucial for applications such as newborn screening for metabolic disorders like maple syrup urine disease (MSUD), where the accurate quantification of allo-isoleucine is critical. researchgate.netlcms.cz

Ion Exchange Chromatography (IEC) for Amino Acid Analysis

Mass Spectrometry (MS) for Isomeric Discrimination and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the characterization of chemical compounds, including protected amino acids like this compound. Standard MS analysis determines the mass-to-charge ratio (m/z) of an ion, which is highly effective for confirming molecular weight. However, for isomeric compounds such as this compound, FMOC-L-Isoleucine, and FMOC-L-Leucine, which all share the identical molecular formula (C21H23NO4) and mass, conventional MS is insufficient for differentiation. creative-peptides.com

To overcome this limitation, tandem mass spectrometry (MS/MS or MSn) is employed. nih.gov This technique involves multiple stages of mass analysis, typically by isolating the ion of interest (the precursor ion), inducing fragmentation, and then analyzing the resulting fragment ions (product ions). nih.gov The fragmentation patterns are dictated by the molecule's specific chemical structure. Since isomers have different atomic arrangements, they often yield distinct product ion spectra upon fragmentation, allowing for their unambiguous identification and differentiation. mdpi.comescholarship.org

Collision-Induced Dissociation (CID) Tandem Mass Spectrometry for Isomeric Amino Acid Differentiation

Collision-Induced Dissociation (CID) is the most common method used to fragment ions in tandem mass spectrometry. rsc.org In a typical CID-MS/MS experiment, the protonated precursor ion, [M+H]+, is isolated and accelerated into a collision cell filled with an inert gas (e.g., argon or nitrogen). The resulting collisions impart internal energy to the ion, causing it to break apart at its weakest chemical bonds. The resulting array of product ions serves as a structural fingerprint.

The differentiation of isoleucine isomers (isoleucine, allo-isoleucine, and leucine) by CID has been systematically investigated. nih.govrsc.org While these studies often focus on the underivatized amino acids, the fragmentation principles of the core amino acid structure are fundamental to distinguishing their FMOC-protected counterparts.

Research demonstrates that while the isomers share some common fragmentation pathways, the relative abundances of specific product ions differ significantly, enabling their discrimination. rsc.org For instance, in positive ion mode, a common initial fragmentation for the protonated amino acids is the loss of formic acid (HCOOH), which is generally a non-discriminating fragmentation step. rsc.orgrsc.org However, the subsequent fragmentation of the resulting ion (e.g., [M+H-HCOOH]+ at m/z 86 for the unprotected amino acid) reveals key differences. rsc.org

Studies using CID tandem mass spectrometry have shown that L-Isoleucine and L-allo-Isoleucine produce a greater number of peaks in the lower mass range of their MS/MS spectra compared to their isomer L-Leucine. rsc.org While the fragmentation pathways for L-Isoleucine and L-allo-Isoleucine are very similar, subtle variations in the peak intensities of their shared product ions can be used for differentiation. rsc.org Multi-stage tandem mass spectrometry (MS³) can further enhance the differentiation by isolating a specific fragment ion and subjecting it to another round of CID, which can reveal more profound structural differences. nih.govnih.govacs.org

Table 1: Characteristic Product Ions in CID-MS/MS for the Differentiation of Isoleucine and allo-Isoleucine (based on underivatized amino acid fragmentation) rsc.org
IsomerKey Product Ions (m/z)Observations
L-Isoleucine58, 57, 56, 44, 41, 30Produces a characteristic pattern of product ions. The relative intensities are distinct from L-allo-Isoleucine.
L-allo-Isoleucine58, 57, 56, 44, 41, 30Generates the same set of major product ions as L-Isoleucine, but with slight variations in their relative peak intensities, allowing for differentiation.

Computational Modeling for Rationalizing Fragmentation Differences

To understand the underlying principles governing the unique fragmentation patterns of isomers, researchers utilize computational modeling. researchgate.net This approach provides theoretical validation for experimental observations and offers deep insights into the energetics and mechanisms of ion dissociation. By modeling the potential energy surfaces of fragmentation pathways, it is possible to rationalize why certain product ions are more favorably formed for one isomer over another. rsc.org

Computational studies have been successfully used to explain the differences observed in the CID-MS/MS spectra of L-Leucine, L-Isoleucine, and L-allo-Isoleucine. rsc.orgresearchgate.net These models can calculate the most energetically favorable protonation site on the molecule (typically the nitrogen atom) and map the energy required for various bond cleavages and rearrangements. rsc.org

For example, potential energy diagrams can demonstrate that the fragmentation pathway leading to a specific product ion is more energetically favorable for one isomer. rsc.org Analysis of the Highest Occupied Molecular Orbitals (HOMOs) can also reveal electronic differences that predispose a molecule to a particular fragmentation cascade. rsc.orgrsc.org In the context of isoleucine isomers, computational data has been used to explain the observed differences in the peak intensities of key product ions, such as the ion at m/z 69 ([M+H-HCOOH-NH3]+ for the underivatized acid). rsc.org These models show that L-Isoleucine has a more energetically favorable pathway to produce this ion compared to L-Leucine. rsc.org The same principles apply to the subtle differences between L-Isoleucine and L-allo-Isoleucine, where minor differences in stereochemistry lead to small but measurable changes in fragmentation energetics and, consequently, product ion abundances. rsc.org

Computational and Theoretical Investigations

Molecular Dynamics (MD) Simulations of Allo-Isoleucine Containing Systems

Molecular dynamics (MD) simulations, a computational method for analyzing the physical movements of atoms and molecules, have been instrumental in elucidating the conformational behavior of peptides and proteins where an L-isoleucine residue is replaced by its diastereomer, L-allo-isoleucine. These simulations can model the system's time evolution and provide a detailed picture of molecular motion and conformational landscapes. nih.gov

MD simulations have been effectively used to calculate the free energy cost associated with the stereochemical inversion of isoleucine to allo-isoleucine within a protein structure. researchgate.net This is a critical parameter for understanding the stability and folding of proteins containing this non-canonical amino acid.

One notable study focused on the ShK toxin, a 35-residue protein, where individual isoleucine residues were computationally "mutated" to allo-isoleucine. researchgate.netnih.gov By employing free energy perturbation methods within the MD simulation framework, researchers could quantify the energetic penalty of this side-chain inversion at different positions in the protein. The calculated free-energy differences were then correlated with experimental data on the folding propensities and thermal stabilities of chemically synthesized ShK analogues containing allo-isoleucine. The results showed a strong agreement between the computational predictions and experimental observations, validating the use of MD simulations for such analyses. researchgate.net

Table 1: Calculated Free-Energy Differences for Ile → allo-Ile Inversion in ShK Toxin

Residue PositionCalculated ΔΔG (kcal/mol)Experimental Stability
Ile7+1.2 ± 0.3Less stable than wild-type
Ile21Not reported in this studyNot reported in this study

Data sourced from studies on the ShK toxin. The positive ΔΔG value indicates an energetic penalty for the inversion. researchgate.net

The incorporation of allo-isoleucine can significantly alter a peptide's interaction with biological membranes. MD simulations are a powerful tool to investigate these interactions at an atomic level. mdpi.comnii.ac.jpnih.govnii.ac.jp Studies on antimicrobial peptides, such as the bombinins, have utilized MD simulations to understand how the stereochemistry of a single amino acid residue influences the peptide's structure and its ability to disrupt a membrane. nii.ac.jpnih.govnih.gov

For instance, bombinin H2 and H4 are peptides that differ only at the second position, containing L-isoleucine and D-allo-isoleucine, respectively. nih.govnih.gov MD simulations revealed that the presence of D-allo-isoleucine in bombinin H4 leads to a more stable N-terminus conformation within a Leishmania-mimetic membrane. nii.ac.jpnih.gov This stability is attributed to the specific side-chain conformation adopted by D-allo-isoleucine, which acts as an anchor, facilitating the peptide's helical folding within the membrane. nih.gov This enhanced interaction and structural stability are believed to contribute to the higher anti-Leishmania activity of bombinin H4 compared to H2. nii.ac.jpnih.gov These simulations often model the peptide in the presence of a lipid bilayer (e.g., POPC/POPG mixtures to mimic bacterial membranes) and analyze parameters such as peptide penetration depth, orientation, and induced membrane disorder. mdpi.comnii.ac.jp

Calculation of Free Energy Cost of Stereochemical Inversion

Quantum Mechanical Calculations for Spectroscopic Prediction and Fragmentation Pathways

Quantum mechanical (QM) calculations offer a higher level of theory to investigate the electronic structure of molecules. These methods are particularly useful for predicting spectroscopic properties and understanding reaction mechanisms, such as fragmentation in mass spectrometry, with high accuracy. nih.govrsc.org

The structural similarity of isomers like L-isoleucine and L-allo-isoleucine makes their differentiation by mass spectrometry (MS) challenging. However, subtle differences in their fragmentation patterns under collision-induced dissociation (CID) can be observed. rsc.orgresearchgate.netresearchgate.net QM calculations are employed to rationalize these differences by modeling the potential energy surfaces of the fragmentation reactions.

By calculating the energies of various transition states and product ions, researchers can predict the most likely fragmentation pathways for each isomer. rsc.orgacs.org For example, a combined experimental and computational study demonstrated that L-leucine, L-isoleucine, and L-allo-isoleucine can be distinguished by their CID-MS/MS spectra. rsc.orgacs.org The computational modeling aspect was crucial in explaining why certain fragmentation channels are favored for one isomer over the others, linking the observed spectral differences to the underlying molecular structure and stereochemistry. rsc.org This approach provides a robust method for isomer identification in fields like metabolomics and proteomics. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. The chemical shifts of atomic nuclei are highly sensitive to their local electronic environment, and thus to stereochemistry. rsc.orgresearchgate.net Distinguishing between isoleucine and allo-isoleucine residues is possible through careful analysis of 1H and 13C NMR spectra. rsc.orgresearchgate.netresearchgate.net

Quantum mechanical calculations, specifically using the gauge-independent atomic orbital (GIAO) method, can predict NMR chemical shifts with considerable accuracy. nih.govescholarship.org These calculations provide a theoretical foundation for the empirically observed differences in chemical shifts between diastereomers. researchgate.net For instance, it has been noted that the α-CH proton of a D-allo-isoleucine residue tends to have a higher chemical shift, while the α-CH carbon has a lower chemical shift compared to the corresponding L-isoleucine residue in the same peptide. researchgate.net QM calculations can model the electron density distribution around these nuclei, influenced by the different spatial arrangement of the side chain, thereby explaining the observed trends in chemical shifts and coupling constants. researchgate.netunivie.ac.at

Table 2: General Trends in NMR Chemical Shifts for Isoleucine vs. allo-Isoleucine

NucleusDiastereomerGeneral Chemical Shift Observation
α-CH (¹H)D-allo-IsoleucineHigher chemical shift (downfield)
α-CH (¹³C)D-allo-IsoleucineLower chemical shift (upfield)

These are general trends observed in various studies and may depend on the specific molecular context. researchgate.net

Rationalization of Mass Spectrometry Fragmentation Patterns

In Silico Generation and Screening of Peptide Libraries

The creation and screening of peptide libraries are fundamental to drug discovery and the development of new biomaterials. nih.gov In silico, or computational, methods for generating and screening these libraries offer significant advantages in terms of speed and cost over experimental approaches. mdpi.comnih.gov

Virtual libraries of peptides can be constructed to include non-canonical amino acids like allo-isoleucine. mdpi.com These libraries can then be screened against a specific target protein using molecular docking and other computational techniques to predict binding affinities and modes. This allows for the rapid identification of promising peptide sequences for further experimental validation. nih.gov The inclusion of D-amino acids or diastereomers like L-allo-isoleucine in these virtual libraries is particularly valuable for designing peptides with enhanced properties, such as increased resistance to proteolytic degradation. mdpi.com Software tools are available that can generate random or mutated peptide sequences and even allow for the inclusion of non-canonical residues, facilitating the design of novel peptide-based therapeutics. uestc.edu.cnchemrxiv.org The process often involves defining a peptide sequence space and then using scoring functions to rank the peptides based on their predicted interaction with a target. mdpi.com

Computational Tools for Designing Peptidomimetics with Allo-Isoleucine

The design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved properties like stability and bioavailability—increasingly relies on computational tools. uminho.ptnih.gov The incorporation of non-canonical amino acids such as L-allo-isoleucine is a key strategy in this process. uminho.pt While few computational tools are exclusively designed for allo-isoleucine, many established platforms can be adapted to model peptides containing this residue. This is achieved by developing specific forcefield parameters that accurately describe the atomistic interactions and potential energy surfaces of the unnatural amino acid. acs.org

A crucial step in the computational design process is the development of these parameters, which are then used in molecular dynamics (MD) simulations to understand how the non-canonical residue affects the peptide's structure and binding capabilities. acs.org For instance, MD simulations have been employed to investigate the structural role of D-allo-isoleucine in antimicrobial peptides, revealing its influence on how the peptide deposits into lipid membranes. nii.ac.jp

Computational strategies for designing peptidomimetics can be broadly categorized as ligand-based or target-based. nih.gov In a target-based approach, if the 3D structure of the target protein is known, docking studies can predict the binding affinity of a peptide library containing allo-isoleucine at specific positions. mdpi.com Software suites like Rosetta have been extended to handle non-canonical amino acids, allowing for the design of novel peptide binders with enhanced properties. acs.org These computational approaches allow for the rational design of peptidomimetics by predicting how the unique stereochemistry of allo-isoleucine can constrain the peptide backbone, enhance stability, or improve interactions with a biological target. uminho.ptnih.gov

Table 1: Computational Approaches for Designing Peptidomimetics with Allo-Isoleucine

Computational Approach Role in Peptidomimetic Design Key Insights for Allo-Isoleucine
Forcefield Parameterization Creates accurate energy functions for non-canonical residues to be used in simulations. acs.org Essential first step to enable any simulation-based study of allo-isoleucine-containing peptides.
Molecular Dynamics (MD) Simulations Simulates the dynamic behavior of the peptide over time to assess conformational preferences and stability. nih.gov Reveals how allo-isoleucine's stereochemistry restricts backbone movement and influences the overall 3D structure. nii.ac.jp
Molecular Docking Predicts the preferred orientation and binding affinity of a peptide to a target receptor. mdpi.com Can be used to screen virtual libraries of allo-isoleucine-containing peptides to identify promising candidates.
Quantum Mechanics (QM) Calculations Provides high-accuracy calculations of molecular properties and reaction energies. Can be used to refine forcefield parameters and understand electronic effects on fragmentation and stability. rsc.org
Structure-Based Design (e.g., Rosetta) Utilizes the 3D structure of a target to design peptides with high affinity and specificity. acs.org Allows for the rational placement of allo-isoleucine to optimize interactions at the binding interface.

Predicting Peptide Stability and Interaction Profiles

Computational models are instrumental in predicting the stability of peptides and characterizing their interaction profiles. The inclusion of L-allo-isoleucine can significantly alter these properties, and predictive tools help to understand these changes before undertaking costly synthesis and experimentation.

One aspect of stability is the molecule's fragmentation pattern in mass spectrometry. Combined experimental and computational studies on L-allo-isoleucine have shown that its fragmentation under collision-induced dissociation (CID) can be distinguished from its isomers, L-leucine and L-isoleucine. nih.gov Computational modeling helps to rationalize these differences by calculating the potential energy diagrams for various fragmentation pathways, demonstrating, for example, why certain product ions are more or less favorable for each isomer. rsc.org

Broader measures of peptide stability can be estimated using various computational indices. The Instability Index (II) is calculated based on dipeptide frequencies in the sequence, with a value below 40 generally indicating a stable peptide. biorxiv.orgacs.org The Aliphatic Index (AI) , which is calculated from the relative volume occupied by aliphatic side chains (like alanine, valine, leucine, and isoleucine), correlates with thermal stability. biorxiv.org The incorporation of allo-isoleucine would contribute to a peptide's Aliphatic Index. biorxiv.org

A peptide's interaction profile encompasses its binding affinity to targets and its broader biological effects, such as toxicity. Computational methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be used to calculate the binding free energies of peptide variants with their receptors, providing a quantitative prediction of interaction strength. acs.org Furthermore, computational models are being developed to predict specific biological activities, such as the hemolytic activity of peptides, which is crucial for drug development. nih.gov Such models have identified that hydrophobicity is often linked to higher hemolytic activity, an important consideration when incorporating hydrophobic residues like allo-isoleucine. nih.gov

Table 2: Computational Methods for Predicting Stability and Interaction Profiles

Prediction Target Computational Method Principle Relevance to Allo-Isoleucine
Chemical Stability Fragmentation Analysis (e.g., CID modeling) QM calculations of potential energy surfaces for fragmentation pathways. rsc.org Rationalizes the unique mass spectra of allo-isoleucine-containing peptides, aiding in their identification. nih.gov
Thermodynamic Stability Instability Index (II) & Aliphatic Index (AI) Sequence-based empirical calculations correlating dipeptide content and hydrophobicity with stability. biorxiv.orgacs.org Allo-isoleucine's properties contribute to the overall calculated indices, allowing for a first-pass stability screen.
Binding Affinity MM-GBSA, Docking Scores (e.g., AutoDock Vina) Calculates binding free energy from simulation snapshots or scores binding poses. acs.orgbiorxiv.org Quantitatively predicts how substituting with allo-isoleucine will affect binding to a target protein.
Biological Activity Machine Learning Models (e.g., for Hemotoxicity) Trains on datasets of peptides with known activity to predict the activity of new sequences. nih.gov Helps to forecast potential toxicity or other biological effects arising from the inclusion of allo-isoleucine.

Deciphering Amino Acid Co-Assembly Rules using Computational Models

The self-assembly of amino acids and short peptides into ordered nanostructures is a rapidly growing field in materials science. Computational models are crucial for deciphering the "assembly code"—the rules that govern how amino acid sequences and environmental conditions dictate the final supramolecular architecture. researchgate.net

A significant breakthrough in this area was the proposal of a design rule based on the interlayer separation distances of amino acids in their single-crystal form. nih.govnih.gov This hypothesis suggests that amino acids with comparable interlayer distances will interact strongly and co-assemble into composite structures, while those with different distances will self-sort and assemble individually. nih.gov This principle provides a predictive framework for designing novel biomaterials. nih.gov

Molecular Dynamics (MD) simulations have been a key tool to test this hypothesis. For example, simulations of a 1:1 mixture of Phenylalanine (Phe) and Isoleucine (Ile), which have similar interlayer distances, showed that the amino acids readily co-assemble and form clusters. In contrast, simulations of a Phe and Glycine (Gly) mixture, which have very different interlayer distances, showed that the molecules remained largely separate, with the number of distinct clusters remaining high throughout the simulation. nih.gov These computational findings were corroborated by experimental techniques including mass spectrometry and X-ray diffraction. nih.gov

While this specific study used L-isoleucine, the principle is broadly applicable to its diastereomer, L-allo-isoleucine. By determining the interlayer separation distance for L-allo-isoleucine, this computational model can be used to predict which other amino acids it would likely co-assemble with, enabling the modular design of supramolecular structures with predictable properties. nih.gov

Table 3: Interlayer Separation Distances and Co-Assembly Propensity of Selected Amino Acids

Amino Acid Interlayer Distance (Å) β-sheet Propensity Predicted Co-Assembly with Isoleucine (14.039 Å)
L-Tryptophan 17.695 High Low
L-Phenylalanine 15.351 - 15.396 High Moderate
L-Methionine 15.009 High Moderate-High
L-Isoleucine 14.039 High High (Self-Assembly)
L-Leucine 14.073 High High
L-Valine 12.059 High Moderate
L-Alanine 6.172 Low Low
Glycine 5.967 Low Low

Data sourced from ACS Nano. nih.govdoi.org

Table 4: Thermodynamic Parameters of Co-Assembly from Isothermal Titration Calorimetry

Amino Acid Combination Kd (M) ΔH (kJ/mol) ΔS (J/mol·K)
Phe:Ile 1.02 x 10-4 8.164 103.8
Phe:Met 1.85 x 10-5 4.065 104.2
Phe:Gly 6.77 x 10-6 -25.59 15.1

Data indicates stronger interaction (lower Kd) between Phe and Ile/Met compared to Phe and Gly, supporting the co-assembly model. Sourced from ACS Nano. nih.govdoi.org

Biological and Therapeutic Research Frontiers

Development of Peptide-Based Drugs and Vaccines

The incorporation of FMOC-L-allo-Isoleucine into peptide sequences offers a strategic advantage in the development of new therapeutics. Its distinct structure allows for the creation of peptides with enhanced properties, opening up new avenues in drug design and application.

Design of Novel Therapeutic Agents Utilizing this compound

This compound serves as a crucial component in the synthesis of complex peptide sequences, which is fundamental for the development of peptide-based drugs and vaccines. chemimpex.com The unique stereoisomeric structure of L-allo-isoleucine, when incorporated into a peptide chain, can significantly influence the peptide's three-dimensional conformation. This alteration can lead to the design of novel therapeutic agents with improved efficacy and specificity. chemimpex.com For instance, derivatives of isoleucine are utilized in peptide-based therapeutics for conditions like multiple sclerosis and certain cancers. The modification of the isoleucine structure can enhance the stability of these drugs in the bloodstream, thereby improving their therapeutic effectiveness.

The use of this compound extends to the synthesis of peptidomimetics and cyclic peptides, which are of great interest in drug discovery. chemimpex.com These structures can mimic the biological activity of natural peptides but with improved pharmacological properties.

Applications in Oncology and Other Disease Areas

The unique properties of peptides containing L-allo-isoleucine make them particularly promising for applications in oncology. chemimpex.com Specifically designed peptide sequences can be used to target cancer cells with high precision. chemimpex.com The demand for non-essential amino acids is often altered in cancer cells, making the metabolic pathways of these amino acids potential targets for therapeutic intervention. nih.gov

Beyond oncology, isoleucine derivatives are being explored for a range of conditions. For example, they are incorporated into peptide-based therapeutics for multiple sclerosis. The ability to modulate the structure and stability of peptides through the inclusion of non-canonical amino acids like L-allo-isoleucine is a key strategy in broadening the therapeutic applications of peptide drugs.

Addressing Challenges in Peptide Therapeutics (e.g., stability, toxicity, immunogenicity)

A significant hurdle in the clinical application of peptide therapeutics is their susceptibility to degradation by proteases, leading to short half-lives. oup.com The incorporation of non-proteinogenic amino acids like L-allo-isoleucine is a well-established strategy to enhance peptide stability. oup.comfrontiersin.org Peptides containing D-amino acids or other unnatural amino acids often exhibit increased resistance to enzymatic degradation. frontiersin.orgmdpi.com This improved stability can lead to a longer duration of action in the body.

Table 1: Impact of L-allo-Isoleucine Incorporation on Peptide Therapeutics

Challenge in Peptide TherapeuticsHow L-allo-Isoleucine Addresses the ChallengeSupporting Evidence
Poor Proteolytic Stability The unnatural stereochemistry hinders recognition by proteases, increasing the peptide's half-life. oup.comfrontiersin.orgmdpi.comNaturally occurring antimicrobial lipopeptides containing allo-isoleucine show enhanced stability. nih.gov
Toxicity Improved stability and specificity can lead to lower required doses and reduced off-target effects.Modifications to peptide structure can improve the therapeutic index.
Immunogenicity Altered peptide structure may reduce recognition by the immune system.Peptides generally have lower immunogenicity than larger proteins. mdpi.com

Role in Understanding Biological Systems and Protein Interactions

The unique structural features of L-allo-isoleucine also make it a valuable molecular probe for investigating fundamental biological processes, such as protein folding and the roles of non-proteinogenic amino acids.

Probing Protein Folding and Function with Allo-Isoleucine Analogs

The precise three-dimensional structure of a protein is critical to its function. mdpi.com Understanding the complex process of how a protein folds into its native conformation is a major goal in biochemistry. nih.gov L-allo-isoleucine, as a stereoisomer of the natural amino acid L-isoleucine, can be incorporated into proteins to study how subtle changes in side-chain stereochemistry affect folding and stability. chemimpex.com

By substituting L-isoleucine with L-allo-isoleucine, researchers can introduce a specific structural perturbation and observe its impact on the protein's structure and function. This approach provides valuable insights into the forces that govern protein folding and the relationship between a protein's sequence and its final, active conformation. researchgate.net

Investigation of Biological Processes and Activities of Non-Proteinogenic Amino Acids

While the 20 proteinogenic amino acids are the primary building blocks of proteins, there are over 140 naturally occurring non-proteinogenic amino acids, with thousands more synthesized in the lab. wikipedia.org These non-canonical amino acids play a variety of important roles in biological systems, acting as metabolic intermediates, neurotransmitters, and components of bacterial cell walls. wikipedia.org

L-allo-isoleucine itself is an intermediate in the metabolism of branched-chain amino acids and is important for hemoglobin synthesis and the regulation of blood sugar and energy levels. nih.gov Studying the biological activities of non-proteinogenic amino acids like L-allo-isoleucine helps to expand our understanding of cellular metabolism and physiology. nih.gov Furthermore, these unique amino acids can be found in natural products with potent biological activities, such as antimicrobial and antifungal agents, highlighting their potential as leads for new drug discovery efforts. nih.gov The investigation into these "unnatural" amino acids continues to reveal novel biological functions and potential therapeutic applications. researchgate.net

Potential in Biopharmaceutical Innovation and Agrochemistry

This compound is a key enabler for innovation in both the biopharmaceutical and agricultural sectors. Its primary function is to serve as a protected building block in solid-phase peptide synthesis, allowing for the strategic insertion of L-allo-isoleucine into peptide sequences. chemimpex.com This incorporation of a non-canonical amino acid (ncAA) is a pivotal strategy for developing new therapeutic agents and advanced agricultural products. chemimpex.com

In biopharmaceuticals, using isoleucine analogues and their non-natural derivatives helps in designing peptide-based drugs with optimized pharmacokinetic profiles. The inclusion of structures like L-allo-isoleucine can lead to therapeutics with enhanced stability, selectivity, and biological activity. nih.gov This has significant implications for creating novel peptide-based drugs, vaccines, and peptidomimetics for various therapeutic areas, including oncology. chemimpex.com

In the field of agrochemistry, the application of amino acid derivatives is a growing area of research. While many non-canonical amino acids are being explored for agricultural use encyclopedia.pubpreprints.org, derivatives of allo-isoleucine have shown specific promise. For instance, research has demonstrated that N-acetyl-D-alloisoleucine, a related compound, exhibits significant inhibitory effects against the fungus responsible for black root rot in strawberries, suggesting its potential as a targeted biopesticide. mdpi.com Furthermore, L-allo-isoleucine is a known precursor in the biosynthesis of coronatine, a phytotoxin produced by Pseudomonas syringae, highlighting the amino acid's relevance in plant pathology and biocontrol strategies. sigmaaldrich.com The engineering of plant metabolic pathways to produce novel compounds derived from non-canonical amino acids is an active research area aimed at developing new-to-nature biopesticides. rsc.orgacs.org

Engineering Proteins with Modified Functions

Protein engineering leverages non-canonical amino acids like L-allo-isoleucine to create proteins with tailored functions. chemimpex.com The ability to substitute a natural amino acid with an unnatural analogue at a specific point in a protein's sequence is a valuable molecular tool for introducing altered physicochemical and biological properties. rsc.org The FMOC-protected version of L-allo-isoleucine is essential for this process in synthetic peptides, allowing scientists to enhance protein stability and functionality, which is a crucial step in developing next-generation biopharmaceuticals. chemimpex.com

The introduction of ncAAs can finely tune the three-dimensional structure of proteins, leading to enhanced stability, greater specificity, and novel biological functions. A pertinent example is the research conducted on fluorinated derivatives of allo-isoleucine. Scientists have synthesized compounds such as (2R,3S)-5,5,5-trifluoro-allo-isoleucine and incorporated them into model peptides to study how such modifications impact protein secondary structure. researchgate.net Research showed that fluorinating isoleucine's δ-position alters the α-helix propensity, demonstrating that subtle changes to the amino acid side chain can systematically modify a protein's conformational properties. researchgate.netmdpi.com This rational design approach allows for the evolution of proteins and enzymes into efficient biocatalysts with versatile and predictable properties. rsc.org

Table 1: Impact of Non-Canonical Amino Acid (ncAA) Incorporation on Protein Function
Property ModifiedEffect of ncAA Incorporation (e.g., L-allo-Isoleucine)Research Finding/ApplicationCitation
Structural Stability Alters conformational stability and protein folding by introducing unique side-chain stereochemistry.Used to create more robust proteins for biopharmaceutical use. chemimpex.com
Biological Activity Modifies binding affinity and specificity to targets (e.g., receptors, enzymes).Development of highly selective peptide-based drugs. nih.gov
Pharmacokinetics Enhances resistance to enzymatic degradation, prolonging the in vivo half-life of peptide drugs.Creation of more effective and longer-lasting therapeutics.
Secondary Structure Influences secondary structure elements like α-helices and β-sheets.Studies with fluorinated allo-isoleucine show a direct impact on α-helix propensity. researchgate.net

Integration into Novel Metabolites

The core structure of L-allo-isoleucine can be integrated into metabolic pathways to generate novel metabolites. While the FMOC group is a synthetic addition removed after peptide synthesis, the L-allo-isoleucine residue itself is recognized and processed by biological systems. This is evidenced by its status as a known human metabolite, particularly as a diagnostic marker for maple syrup urine disease (MSUD), where it forms endogenously. mdpi.comnih.gov

Research has shown that metabolic pathways can be manipulated to produce new-to-nature molecules. nih.gov For example, cyclodipeptide synthases (CDPSs), which are enzymes that assemble peptide scaffolds, can utilize non-canonical amino acids as substrates. nih.gov This process has been used to enzymatically produce hundreds of non-canonical cyclodipeptides, demonstrating a powerful method for generating novel bioactive metabolites. nih.gov This highlights the potential for using enzymes to incorporate L-allo-isoleucine and other ncAAs into diverse molecular scaffolds, expanding the chemical diversity of natural products. nih.gov

Future Directions in Non-Natural Amino Acid Research for Drug Design

The use of non-canonical amino acids, facilitated by reagents like this compound, is set to redefine the landscape of drug discovery. nih.gov The future of this field lies in moving beyond the 20 canonical amino acids to create designer peptides and proteins with improved, "druglike" properties that are difficult to achieve with natural building blocks alone. nih.govnih.gov

Key future directions include:

Expansion of the Genetic Code: Advancements in synthetic biology, such as genetic code expansion and stop codon suppression, are making it increasingly feasible to incorporate multiple, diverse ncAAs into a single protein in vivo. frontiersin.orgmdpi.comfrontiersin.org This opens up possibilities for creating biotherapeutics, such as bispecific antibodies and antibody-drug conjugates, with precisely controlled architectures and novel mechanisms of action. nih.govfrontiersin.org

Computational and AI-Driven Design: As the toolbox of available ncAAs expands, computational tools, predictive algorithms, and artificial intelligence will become indispensable for navigating the vast chemical space. rsc.org These technologies will help design and predict the properties of ncAA-containing peptides, accelerating the iterative design-make-test-analyze cycle of drug discovery. nih.gov

New Synthetic Methodologies: Continued investment in novel synthetic methods and manufacturing platforms for both ncAAs and the resulting peptides is crucial. nih.gov Improving the efficiency and reducing the cost of these processes will be key to translating laboratory discoveries into commercially viable therapeutic products. fao.org

Conclusion and Future Perspectives

Summary of Key Research Contributions related to FMOC-L-allo-Isoleucine

The primary research contribution of this compound lies in its role as an enabling tool for the synthesis of peptides with novel structures and functions. chemimpex.com Its use has allowed for detailed investigations into peptide and protein structure, the development of more stable and potent therapeutic peptides, and a deeper understanding of the role of side-chain stereochemistry in molecular recognition. beilstein-journals.org

Emerging Trends and Unanswered Questions in Allo-Isoleucine Chemistry and Biology

Emerging trends in this field include the development of more efficient and stereoselective methods for the synthesis of allo-isoleucine and its derivatives. google.com There is also growing interest in exploring the biological roles of peptides containing allo-isoleucine, particularly in the context of naturally occurring antimicrobial peptides and in the design of peptidomimetics. jst.go.jp Unanswered questions remain regarding the full extent to which allo-isoleucine can modulate the immunogenicity of peptides and its potential for creating peptides with entirely new catalytic functions. acs.org

Potential for Novel Applications and Interdisciplinary Research

The potential for novel applications of this compound is vast. In materials science, peptides containing this non-natural amino acid could be used to create self-assembling nanomaterials with unique properties. In biotechnology, enzymes could be engineered with allo-isoleucine to enhance their stability or alter their substrate specificity. Interdisciplinary research combining organic chemistry, biochemistry, and materials science will be crucial for unlocking the full potential of this and other non-proteinogenic amino acids. researchgate.net

Q & A

Q. What frameworks guide ethical reporting of this compound research with conflicting results?

  • Methodological Answer : Follow FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Disclose conflicts transparently in methods sections, and use PRISMA guidelines for systematic reviews. Engage peer reviewers with expertise in stereochemistry and peptide synthesis to assess methodological rigor .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
FMOC-L-allo-Isoleucine
Reactant of Route 2
Reactant of Route 2
FMOC-L-allo-Isoleucine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.